molecular formula C7H4F4O4 B1610694 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate CAS No. 207738-02-1

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Cat. No.: B1610694
CAS No.: 207738-02-1
M. Wt: 228.1 g/mol
InChI Key: BTXKLSXOHABRQQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a fluorinated derivative of hydroxybenzoic acid. This compound is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a benzene ring, along with a carboxylic acid group. The hydrate form indicates that it contains water molecules in its crystal structure. This compound is known for its high acidity due to the electron-withdrawing effects of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate typically involves the fluorination of hydroxybenzoic acid derivatives. One common method is the direct fluorination of 4-hydroxybenzoic acid using elemental fluorine or fluorinating agents such as xenon difluoride under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available fluorinated benzene derivatives. The process includes steps like nitration, reduction, and hydrolysis, followed by purification through recrystallization to obtain the hydrate form.

Types of Reactions:

    Substitution Reactions: Due to the presence of electron-withdrawing fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Reactions: Substituted derivatives depending on the nucleophile used.

    Esterification: Ester derivatives of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.

    Reduction: 2,3,5,6-Tetrafluoro-4-hydroxybenzyl alcohol.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is used in various scientific research applications:

    Chemistry: As a building block for synthesizing fluorinated organic compounds and ligands for catalysis.

    Biology: In the preparation of bioimaging probes and enzyme inhibitors.

    Medicine: As a precursor for developing pharmaceuticals, particularly enzyme inhibitors.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2,3,4,5,6-Pentafluorobenzoic acid
  • 4-Hydroxybenzoic acid

Comparison:

  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is unique due to the specific positioning of the fluorine atoms and the presence of a hydroxyl group, which significantly influences its chemical reactivity and biological activity.
  • 2,3,4,5-Tetrafluorobenzoic acid lacks the hydroxyl group, making it less reactive in certain substitution reactions.
  • 2,3,4,5,6-Pentafluorobenzoic acid has an additional fluorine atom, which further increases its electron-withdrawing effects but may reduce its solubility and reactivity in some contexts.
  • 4-Hydroxybenzoic acid is non-fluorinated, making it less acidic and less reactive in nucleophilic substitution reactions compared to its fluorinated counterparts.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXKLSXOHABRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544493
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207738-02-1
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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